"2-(2-formyl-1H-indol-3-yl)acetic acid" properties
"2-(2-formyl-1H-indol-3-yl)acetic acid" properties
An In-depth Technical Guide to 2-(2-Formyl-1H-indol-3-yl)acetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-formyl-1H-indol-3-yl)acetic acid, a bifunctional indole derivative with significant potential in synthetic chemistry and drug discovery. The indole-3-acetic acid (IAA) scaffold is a privileged structure, serving as the backbone for the natural plant hormone auxin and numerous pharmacologically active compounds.[1][2] The addition of a formyl group at the C2 position of the indole ring introduces a versatile chemical handle, opening avenues for extensive molecular elaboration. This document details the known and predicted physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, explores the compound's reactivity, and discusses its potential applications, particularly in the development of novel therapeutics.
Introduction to the 2-(2-Formyl-1H-indol-3-yl)acetic Acid Scaffold
The indole ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs. Its derivative, indole-3-acetic acid (IAA), is best known as the most common and physiologically active auxin in plants, regulating cell elongation and division.[1] In the realm of drug discovery, the IAA scaffold has been successfully exploited to develop potent antagonists for targets like the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), leading to potential treatments for respiratory diseases.[3]
2-(2-Formyl-1H-indol-3-yl)acetic acid (CAS No: 118361-82-3) is a particularly interesting analogue. It retains the core IAA structure while incorporating a reactive aldehyde at the C2 position. This unique combination allows it to serve as a valuable building block, enabling chemists to construct complex molecular architectures through reactions at the formyl group, the carboxylic acid, or the indole nitrogen.
Chemical Structure
The structure combines the aromatic indole heterocycle with an acetic acid moiety at the C3 position and a formyl (aldehyde) group at the C2 position.
Caption: Chemical structure of 2-(2-formyl-1H-indol-3-yl)acetic acid.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's properties is fundamental to its application in research and development. While comprehensive experimental data for this specific molecule is not widely published, we can consolidate known information and predict other properties based on its structure and data from closely related analogues.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 118361-82-3 | |
| Molecular Formula | C₁₁H₉NO₃ | |
| Molecular Weight | 203.2 g/mol | |
| InChI Key | GJHIVSOTRNLSME-UHFFFAOYSA-N | |
| Physical Form | Predicted to be a solid at room temperature. | Inferred |
| Melting Point | Not reported. The related isomer, 2-(3-formyl-1H-indol-2-yl)acetic acid, has a melting point of 138-142 °C. | N/A |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol, with limited solubility in water, similar to IAA.[1] | Inferred |
| Stability | Likely sensitive to light and strong oxidizing agents, a common characteristic of indole compounds.[1][4] | Inferred |
Predicted Spectroscopic Profile
The structural features of 2-(2-formyl-1H-indol-3-yl)acetic acid give rise to a predictable spectroscopic signature.
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¹H NMR Spectroscopy: Key expected signals include:
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A singlet for the aldehyde proton (CHO) at ~9.5-10.5 ppm.
-
A broad singlet for the carboxylic acid proton (COOH) at >10 ppm.
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A broad singlet for the indole N-H proton at ~8.0-8.5 ppm.
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A singlet for the methylene protons (-CH₂-) adjacent to the carboxyl group at ~3.5-4.0 ppm.
-
A complex multiplet pattern for the four aromatic protons on the benzene ring portion of the indole nucleus, typically between 7.0-8.0 ppm.
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-
¹³C NMR Spectroscopy: Characteristic peaks are anticipated for:
-
The aldehyde carbonyl carbon (~180-190 ppm).
-
The carboxylic acid carbonyl carbon (~170-180 ppm).
-
Multiple signals in the aromatic region (~110-140 ppm) corresponding to the eight carbons of the indole ring.
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The methylene carbon (~30-40 ppm).
-
-
Infrared (IR) Spectroscopy: Distinctive absorption bands are expected, such as:
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A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
An N-H stretch from the indole ring (~3300-3500 cm⁻¹).
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Two C=O stretching vibrations: one for the conjugated aldehyde (~1650-1680 cm⁻¹) and one for the carboxylic acid (~1700-1730 cm⁻¹).[5]
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-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 203.0582. Common fragmentation patterns would likely involve the loss of H₂O (water) and COOH (formic acid radical).
Synthesis and Mechanistic Considerations
While a specific published procedure for this molecule is scarce, a reliable synthetic route can be designed based on established indole chemistry. The most logical and efficient approach is the direct formylation of the indole-3-acetic acid precursor at the C2 position.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich heterocycles like indoles.[6] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).
Causality Behind Experimental Choices:
-
Reagents: DMF and POCl₃ are chosen because they react to form the electrophilic chloroiminium ion, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent. This electrophile is potent enough to attack the electron-rich indole ring.
-
Position of Attack: The C2 position of an N-unsubstituted indole-3-substituted ring is often the preferred site for electrophilic attack under Vilsmeier-Haack conditions, leading to the desired product.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0 °C) to maintain control. The subsequent formylation reaction may require gentle heating to proceed at a reasonable rate.
-
Workup: The reaction is quenched with an aqueous base (e.g., sodium hydroxide solution). This hydrolyzes the iminium intermediate formed after the electrophilic attack, revealing the aldehyde functional group, and also neutralizes the acidic reaction medium.
Caption: Proposed synthetic workflow via the Vilsmeier-Haack reaction.
Experimental Protocol (Proposed)
This protocol is a representative example and should be optimized and performed with appropriate safety precautions.
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Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C with an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Reaction: Dissolve indole-3-acetic acid (1 equivalent) in a separate portion of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice.
-
Neutralization and Product Formation: Add a cold aqueous solution of sodium hydroxide (e.g., 4M NaOH) until the mixture is basic (pH ~8-9), which facilitates the hydrolysis of the intermediate to the final aldehyde product.[6]
-
Isolation: Acidify the aqueous solution with HCl to pH ~3-4 to protonate the carboxylic acid. The product may precipitate and can be collected by filtration.
-
Purification: If the product does not precipitate or requires further purification, extract the aqueous layer with an organic solvent such as ethyl acetate.[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Reactivity and Synthetic Utility
The dual functionality of 2-(2-formyl-1H-indol-3-yl)acetic acid makes it a highly valuable synthetic intermediate.
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Reactions at the Formyl Group: The aldehyde is a gateway to numerous transformations:
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Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C2-aminomethyl derivatives.
-
Condensation Reactions: Knoevenagel or aldol-type condensations can be used to extend the carbon chain at the C2 position.
-
Wittig Reaction: Conversion of the aldehyde to an alkene.
-
Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to an alcohol.
-
Heterocycle Formation: The formyl group can be used to construct fused ring systems or other heterocycles, as demonstrated in the synthesis of indolylquinazolinones from related indole-3-carboxaldehydes.[7]
-
-
Reactions at the Carboxylic Acid Group: The acetic acid moiety can be readily modified:
-
Esterification: Conversion to methyl, ethyl, or other esters for protecting group strategies or to modulate solubility and pharmacokinetic properties.
-
Amide Coupling: Reaction with amines using standard coupling reagents (e.g., EDC/HOBt) to generate a diverse library of amides. This is a common strategy in drug discovery.[8]
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Caption: Key reactivity pathways for synthetic diversification.
Biological Context and Drug Discovery Potential
While direct biological activity data for 2-(2-formyl-1H-indol-3-yl)acetic acid is limited, its structural class is of high interest. Derivatives of indole acetic acid are actively being pursued as therapeutic agents.[3][9] The discovery of potent CRTH2 receptor antagonists based on this scaffold highlights its value.[3]
This compound can serve as a key starting material for generating focused libraries of molecules for high-throughput screening. By systematically modifying the C2-formyl and C3-acetic acid positions, researchers can perform detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles for a given biological target. Its structure is a prime candidate for fragment-based drug design campaigns, where the indole core acts as a stable anchor for building molecular complexity.
Handling, Safety, and Storage
Safety Profile: No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data for related indole acetic acids and formyl-indoles, it should be handled with care. It is predicted to be a skin and eye irritant.[10][11][12] Inhalation of dust should be avoided.[4][11] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Storage and Stability: To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. Protection from light is recommended, as indole derivatives can be light-sensitive.[1][4] For long-term storage, refrigeration in an inert atmosphere is advisable.[13]
Conclusion
2-(2-Formyl-1H-indol-3-yl)acetic acid is a strategically important molecule that bridges the well-established biological relevance of the indole-3-acetic acid core with the synthetic versatility of an aromatic aldehyde. Its predictable physicochemical properties and amenability to synthesis via robust methods like the Vilsmeier-Haack reaction make it an accessible and valuable tool for chemists. The dual reactive sites provide a platform for creating diverse chemical libraries, positioning this compound as a key building block for future innovations in materials science and, most notably, in the discovery and development of next-generation therapeutics.
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